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Compound of Interest

Compound Name: 1,3-Octanediol
CAS No.: 120727-18-6
Cat. No.: B7934114
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Octanediol, a key intermediate in various chemical syntheses. The following sections detail its
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a
foundational dataset for compound identification, purity assessment, and structural elucidation
in research and development settings.

Spectroscopic Data Summary

The structural features of 1,3-Octanediol give rise to a distinct spectroscopic fingerprint. The
presence of primary and secondary hydroxyl groups, along with a C8 aliphatic chain, is clearly
delineated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
1,3-Octanediol.
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1H NMR (Proton NMR) Spectroscopic Data

The *H NMR spectrum of 1,3-Octanediol exhibits characteristic signals corresponding to the
different proton environments in the molecule. The hydroxyl protons are typically observed as
broad singlets, and their chemical shifts can be concentration-dependent due to hydrogen
bonding.[1] The proton attached to the secondary alcohol carbon appears as a multiplet.[1]
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13C NMR (Carbon-13 NMR) Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
carbons attached to the electron-withdrawing hydroxyl groups are shifted downfield.
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Infrared (IR) Spectroscopy Data
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The IR spectrum of 1,3-Octanediol is characterized by prominent absorption bands
corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups, as
well as the C-H vibrations of the alkyl chain.
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Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of diols
like 1,3-Octanediol.

NMR Spectroscopy

Sample Preparation:

o Asample of 1,3-Octanediol (typically 5-25 mg) is dissolved in a deuterated solvent (e.qg.,
CDClsz, DMSO-ds, or D20) in an NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to
calibrate the chemical shifts to 0 ppm.

Data Acquisition (*H and 3C NMR):
e The NMR tube is placed in the spectrometer.

e For 'H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. A series
of radiofrequency pulses are applied, and the resulting free induction decay (FID) is
recorded.
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e For 3C NMR, a higher number of scans is usually required due to the low natural abundance
of the 13C isotope. Proton decoupling is commonly used to simplify the spectrum by removing
C-H coupling, resulting in singlets for each unique carbon.

e The acquired FID is then Fourier-transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Asmall drop of neat 1,3-Octanediol is placed directly onto the ATR crystal (e.g., diamond or
zinc selenide).

e For solid samples, a small amount of the powder is placed on the crystal and pressure is
applied to ensure good contact.

Data Acquisition (FTIR-ATR):

A background spectrum of the empty ATR crystal is recorded to account for any atmospheric
or instrumental interferences.

e The sample is placed on the crystal, and the infrared beam is passed through it.
o The transmitted or reflected light is detected, and an interferogram is generated.

e The interferogram is Fourier-transformed to produce the final IR spectrum, which is typically
plotted as transmittance or absorbance versus wavenumber (cm™1).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1,3-Octanediol.
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Caption: Workflow for Spectroscopic Analysis of 1,3-Octanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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